molecular formula C19H19ClN2O4 B244009 N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B244009
分子量: 374.8 g/mol
InChIキー: PWODXQNYJZNIGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has shown potential in treating various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.

作用機序

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 increases cGMP levels, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It increases cGMP levels, leading to vasodilation and improved cardiac function. It also inhibits sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

実験室実験の利点と制限

One of the advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in lab experiments is its selectivity for sGC. This allows for more precise targeting of cGMP signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

There are several future directions for the study of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691. One potential application is in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. Further studies are needed to determine the optimal dosing and administration of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in these diseases. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 could be studied for its potential anti-inflammatory effects in treating various inflammatory diseases. Further research is also needed to determine the long-term safety and efficacy of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691.

合成法

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 involves a multi-step process. The starting material is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is reacted with butanoyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-2-chlorobenzoic acid to form the amide. The final step involves the reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.

科学的研究の応用

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promise in treating pulmonary hypertension, heart failure, and sickle cell disease. In a study conducted on rats with pulmonary hypertension, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was found to significantly reduce pulmonary arterial pressure and improve cardiac output. In another study, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was shown to improve left ventricular function in rats with heart failure. Furthermore, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to inhibit sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease.

特性

分子式

C19H19ClN2O4

分子量

374.8 g/mol

IUPAC名

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-2-3-18(23)21-13-5-6-14(20)15(11-13)22-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)(H,22,24)

InChIキー

PWODXQNYJZNIGN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

正規SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。